Dimethyl adipimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bifunctional cross-linking agent that links covalently free amino groups of proteins or polypeptides, including those in cell membranes. It is used as reagent or fixative in immunohistochemistry and is a proposed antisickling agent.

Applications De Recherche Scientifique

Nucleic Acid Extraction

Solid-Phase Extraction Techniques

DMA has been effectively employed in solid-phase extraction methods for nucleic acids. A notable application is its use in a microfluidic system designed for the purification of nucleic acids from human body fluids. This method utilizes DMA as a non-chaotropic reagent to capture DNA, overcoming limitations associated with traditional chaotropic techniques such as low binding efficiency and PCR inhibition. The results demonstrated that DMA facilitates high-purity genomic DNA extraction from samples like blood and urine, achieving statistically significant improvements in purity compared to other methods (p < 0.001) .

Thin Film Sample Processing (DTS)

Another innovative application of DMA is in the development of a Thin Film Sample Processing (DTS) procedure, which allows for rapid and efficient DNA extraction from various biological samples without the need for centrifugation. This technique significantly enhances time efficiency and sensitivity in downstream analyses, recovering over 95% of DNA from mixtures containing DMA, compared to less than 50% without it . The DTS method has been validated for eukaryotic and bacterial cells, showcasing its versatility and effectiveness in genetic analysis.

Protein Modification

Cross-Linking Agent

DMA is recognized for its role as a cross-linking agent in protein chemistry. It forms reversible covalent bonds with amino groups on proteins, enabling the stabilization of protein structures during various biochemical processes. This property is particularly valuable in the context of enzyme encapsulation, where enzymes are enclosed within semipermeable membranes that allow substrate access while maintaining structural integrity .

Enzyme Stabilization

Research has indicated that DMA can stabilize enzymes against heat inactivation when used for amidination. For instance, pyranose oxidase has shown improved thermal stability when treated with DMA or similar compounds, enhancing its utility in food processing applications . Such modifications can lead to longer shelf lives and increased efficiency of enzymatic reactions.

Biomedical Applications

Cell Membrane Studies

In studies involving red blood cells containing hemoglobin S (HbS), DMA has been shown to reduce potassium loss and dehydration. This effect suggests potential therapeutic applications for managing conditions related to sickle cell disease by stabilizing cell membranes and preserving cellular integrity during stress .

Analyse Des Réactions Chimiques

Amine Cross-Linking Reactions

DMA reacts with primary amines (e.g., lysine residues, DNA amine groups) to form stable amidine bonds. This reaction is pH-dependent, with optimal efficiency at pH 8–10 .

Mechanism

-

Step 1: Nucleophilic attack by the amine on the imidoester group.

-

Step 2: Formation of an intermediate N-alkyl imidate.

-

Step 3: Conversion to a stable amidine bond at alkaline pH .

Key Parameters

Protein Modification and Stabilization

DMA cross-links proteins by targeting lysine residues, altering structural dynamics and functional properties.

Case Study: Hemoglobin Modification

-

Target: α- and β-subunits of hemoglobin.

-

Effect:

Cross-Linking Efficiency

| Protein | Cross-Linked Subunits (%) | Functional Impact |

|---|---|---|

| Hemoglobin A | 20% | Stabilized tetramer; reduced sickling |

| Nucleosomes | 30% (histone-DNA) | Enhanced chromatin stability |

DNA and Nucleic Acid Interactions

DMA binds DNA through amine groups, enabling applications in biosensing and diagnostics .

DNA Extraction Protocol (Thin Film Method)

-

Surface Functionalization: APTES-coated films create amine-reactive sites.

-

DMA Binding: Incubation at 56°C for 20 min links DNA to the surface via amidine bonds.

-

Efficiency: Captures DNA from diverse sources (blood, bacteria) with >90% yield .

Performance Metrics

| Sample Type | DNA Recovery Rate (%) | Purity (A260/A280) |

|---|---|---|

| Whole Blood | 92 ± 3 | 1.8 ± 0.1 |

| Bacterial Cells | 95 ± 2 | 1.9 ± 0.1 |

Reaction Stability and Competing Pathways

DMA’s utility is influenced by hydrolysis and side reactions:

Hydrolysis Rates

| pH | Half-Life (25°C) | Impact on Cross-Linking |

|---|---|---|

| 7.0 | 4–5 hours | Moderate efficiency loss |

| 8.6 | 10 minutes | Rapid degradation |

Side Reactions

Propriétés

Numéro CAS |

13139-70-3 |

|---|---|

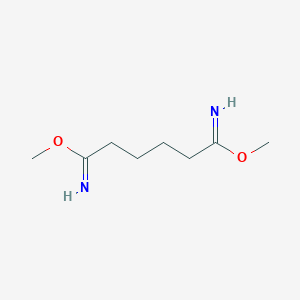

Formule moléculaire |

C8H16N2O2 |

Poids moléculaire |

172.22 g/mol |

Nom IUPAC |

dimethyl hexanediimidate |

InChI |

InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3 |

Clé InChI |

ZLFRJHOBQVVTOJ-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCC(=N)OC |

SMILES canonique |

COC(=N)CCCCC(=N)OC |

Synonymes |

Adipimate, Dimethyl Adipimidate, Dimethyl Adipinamidate, Dimethyl Dimethyl Adipimate Dimethyl Adipimidate Dimethyl Adipinamidate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.